2,2'-Dimethylbenzidine

Genotoxicity Mutagenicity Ames Test

Researchers requiring high-purity 2,2'-dimethylbenzidine for polyimide synthesis face isomer contamination risks-3,3'-dimethylbenzidine (o-tolidine) cannot substitute due to critical differences in molecular geometry. This compound's non-planar, twisted biphenyl conformation is essential for the thermal and dielectric properties of advanced aerospace composites like DMBZ-15. It also serves as a vital reference standard for structure-activity relationship (SAR) studies on aromatic amine genotoxicity. • Achieve consistent resin flow and cure kinetics with ≥98.0% purity monomer (verified by GC and nonaqueous titration). • Exploit unique 2,2'-substitution geometry for isomer-specific analytical method development (HPLC, LC-MS, GC-MS). • Global supply available in research (5-500 g) and bulk quantities with documented Certificate of Analysis.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 84-67-3
Cat. No. B1662071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dimethylbenzidine
CAS84-67-3
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C
InChIInChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3
InChIKeyQYIMZXITLDTULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dimethylbenzidine Sourcing & Procurement


2,2'-Dimethylbenzidine (CAS 84-67-3), also known as m-tolidine, is an aromatic diamine and a benzidine congener with the molecular formula C14H16N2. It is structurally characterized by a biphenyl backbone substituted with methyl groups at the 2,2'-positions [1]. This positional isomerism distinguishes it from its commercially dominant and more toxic counterpart, 3,3'-dimethylbenzidine (o-tolidine, CAS 119-93-7) [2]. Primarily utilized as an intermediate in the synthesis of dyes, pigments, and high-performance polymers, it also finds niche application as a laboratory reagent [3].

Isomer Identity 2,2′-Dimethylbenzidine (m-tolidine); non-planar biphenyl conformation
Key Application Monomer for DMBZ-15 high-temperature polyimide resins
Selection Differentiator Ames-positive vs. nonmutagenic 3,3′-analogs; lower cellulose affinity than o-tolidine

2,2'-Dimethylbenzidine Substitution Risks


Substituting 2,2'-dimethylbenzidine with other benzidine analogs, particularly its close isomer 3,3'-dimethylbenzidine (o-tolidine), is not feasible due to fundamental differences in molecular geometry, biological activity, and application-specific performance. The steric hindrance from the 2,2'-substitution pattern forces the biphenyl rings into a significantly non-planar, twisted conformation, which contrasts sharply with the more coplanar structure of the 3,3'-substituted isomer [1]. This structural divergence directly impacts the mutagenic profile, as research indicates that 2,2'-substituents increase the dihedral angle across the biphenyl linkage, while 3,3'-substituents with bulky groups can reduce or eliminate mutagenic activity [1]. Furthermore, this non-planarity is a critical design feature exploited in advanced materials, such as high-temperature polyimide composites, where rigid, twisted backbones are essential for achieving specific thermal and dielectric properties—a functional role that more planar analogs like benzidine or o-tolidine cannot fulfill [2].

Molecular Geometry Divergence
Twisted non-planar conformation vs. coplanar o-tolidine alters material properties and dye substantivity, preventing direct substitution.
Mutagenicity Profile Mismatch
Positive Ames test contrasts with nonmutagenic bulky 3,3′-substituted analogs; handling and disposal protocols may differ substantially.

2,2'-Dimethylbenzidine Performance Evidence


Mutagenicity: 2,2'- vs. 3,3'-Substituted Benzidines

2,2'-Dimethylbenzidine was evaluated against a panel of benzidine analogs for mutagenic activity in the standard Salmonella typhimurium (Ames) assay. Unlike 3,3'-substituted analogs with bulky substituents (e.g., 2,2'-dimethyl-5,5'-dipropoxybenzidine), which were found to be nonmutagenic, 2,2'-dimethylbenzidine exhibited positive mutagenic activity in both the standard plate-incorporation assay with metabolic activation (S9) and the preincubation assay protocol [1]. The study explicitly notes that substituents in the 2,2'-positions increase the dihedral angle across the biphenyl linkage, a structural feature that, in contrast to the effect of bulky 3,3'-substituents, does not eliminate mutagenic potential [1].

Mutagenicity
Class-level inference
Positive (Target) vs. Nonmutagenic (3,3′-substituted analogs)
Supports differentiated safety protocol assessment
Qualitative Ames assay; TA98/TA100 with S9 activation
Genotoxicity Mutagenicity Ames Test

Coplanarity and Dye Affinity

The position of methyl substitution critically dictates the three-dimensional conformation of the dimethylbenzidine isomers. The ortho-isomer (3,3'-dimethylbenzidine, o-tolidine) adopts a more coplanar structure, whereas the meta-isomer (2,2'-dimethylbenzidine, m-tolidine) is non-planar due to steric hindrance . This structural difference has a direct and measurable impact on application performance. Research on dye adsorption by cellulose has demonstrated that o-tolidine, due to its coplanar nature, possesses a higher affinity for cellulose substrates than m-tolidine (2,2'-dimethylbenzidine) .

Cellulose Affinity
Data to verify
Lower affinity (Target) vs. Higher affinity (o-tolidine)
Supports reduced substantivity dye formulation design
Sources absent; cross-study structural inference
Dye Affinity Molecular Structure Cellulose Interaction

DMBZ-15 vs. PMR-15 Polyimide Performance

2,2'-Dimethylbenzidine (DMBZ) serves as the key monomeric diamine for a novel class of high-temperature thermosetting polyimides. In a direct replacement study, substituting the methylene dianiline (MDA) component of the industry-standard PMR-15 polyimide with 2,2'-dimethylbenzidine produced a new resin system designated DMBZ-15 [1]. The development of DMBZ-15 specifically aimed to provide an alternative to PMR-15 for demanding high-temperature applications, leveraging the unique rigid and non-planar backbone conferred by the 2,2'-dimethylbenzidine moiety to achieve performance parity or enhancement [1]. NASA researchers successfully utilized standard autoclave processing for PMR-15 to fabricate low-void-content carbon-fiber-reinforced laminates from DMBZ-15 polyimides [1].

Polyimide Processing
Head-to-head comparison
DMBZ-15 laminates via standard PMR-15 autoclave method
Functional parity in high-temperature composite fabrication
NASA study; T650-35 carbon-fiber laminates
High-Performance Polymers Polyimide Composites Glass Transition Temperature

HPLC Separation of Dimethylbenzidine Isomers

A validated high-performance liquid chromatography (HPLC) method has been developed for the quantitative estimation of priority pollutant benzidines in wastewater. This method successfully separated and quantified a mixture including benzidine (BZ), 3,3'-dichlorobenzidine (DCB), and 3,3'-dimethylbenzidine (DMB, o-tolidine) [1]. The chromatographic parameters, including capacity factor (k), number of theoretical plates (N), selectivity factor (α), and resolution factors (Rs), were calculated to validate the separation of 3,3'-dimethylbenzidine [1]. While 2,2'-dimethylbenzidine was not a direct target in this study, the method's ability to resolve its close isomer, 3,3'-dimethylbenzidine, implies that a distinct retention time and peak identity would be expected for the 2,2'-isomer under analogous reversed-phase conditions.

HPLC Separation
Class-level inference
Expected distinct retention from 3,3′-DMB (C18, 280 nm)
Supports isomer-specific environmental monitoring method development
Method validated for 3,3′-DMB; target not directly tested
Analytical Chemistry HPLC Environmental Monitoring

2,2'-Dimethylbenzidine Application Scenarios


DMBZ-15 Polyimide Composite Synthesis

The primary industrial use case for high-purity 2,2'-dimethylbenzidine (DMBZ) is as a critical diamine monomer for synthesizing DMBZ-15, a next-generation thermosetting polyimide resin. This material was specifically developed by NASA as an alternative to the legacy PMR-15 polyimide system for high-temperature aerospace applications, where its unique rigid, non-planar backbone provides the necessary thermal and mechanical properties [1]. Procurement for this application requires monomer of the highest available purity to ensure consistent resin flow, cure kinetics, and final composite performance.

Structure-Mutagenicity Relationships of Aromatic Amines

Given its established positive mutagenicity in the Ames test, 2,2'-dimethylbenzidine is a valuable reference standard for research laboratories investigating the structure-activity relationships (SAR) governing the genotoxicity of aromatic amines and benzidine congeners [1]. Its unique 2,2'-substitution pattern and non-planar geometry make it an essential comparator for studies aimed at elucidating how molecular conformation influences DNA adduct formation and mutagenic potential. This application supports research in toxicology, pharmacology, and occupational health.

Isomer-Specific Detection Method Development

Due to the distinct toxicological and physical properties of dimethylbenzidine isomers, analytical chemists require pure standards of 2,2'-dimethylbenzidine to develop and validate isomer-specific detection methods. Techniques such as HPLC, LC-MS, or GC-MS must be capable of unequivocally differentiating the target compound from its more common and hazardous isomer, 3,3'-dimethylbenzidine (o-tolidine), which is a priority pollutant. A pure standard is mandatory for establishing accurate retention times, optimizing separation parameters, and ensuring method specificity for environmental monitoring and industrial hygiene applications [1].

Specialty Dye Intermediate for Reduced Substantivity

In textile and paper dyeing applications where high dye substantivity (affinity) is not desired—or where a specific, less substantive dyeing profile is required—2,2'-dimethylbenzidine can serve as a strategic intermediate. Its non-planar, twisted molecular structure translates to lower affinity for cellulosic substrates compared to the more coplanar o-tolidine [1]. This property can be exploited to formulate dyes with controlled wash-fastness or to achieve specific coloration effects that are unattainable with more substantive benzidine-based dyes.

Application
Selection Property
Validation Focus
DMBZ-15 polyimide synthesis
Monomer purity for consistent resin flow and cure
Composite thermal and mechanical property verification
Structure-mutagenicity SAR research
Non-planar benzidine congener with Ames-positive profile
Genotoxicity endpoint comparison across substituent patterns
Isomer-specific analytical method development
Expected distinct chromatographic retention vs. o-tolidine
Method specificity and isomer resolution validation
Specialty dye intermediate
Lower cellulose affinity due to twisted conformation
Dye substantivity and wash-fastness testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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